(R)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other organic compounds . This compound is characterized by its high purity and is often used in technical applications, requiring careful handling and appropriate safety measures.
Preparation Methods
The synthesis of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate typically involves the use of 1-(tert-butyl) 2-methyl ®-5-oxopyrrolidine-1,2-dicarboxylic acid ester as a starting material . The process includes several steps:
Strecker Reaction: This involves the synthesis of racemic aminonitrile from pentynol.
BOC Protection: Protecting the amine group to prevent unwanted reactions.
Grignard Addition: Adding a Grignard reagent to form the desired intermediate.
Acidic Treatment: Converting the intermediate into the final product through acidic conditions.
Chemical Reactions Analysis
®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For instance, its role as an intermediate in drug synthesis means it can affect the pharmacokinetics and pharmacodynamics of the final pharmaceutical product .
Comparison with Similar Compounds
®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl 2-(tert-butyl) ®-5-oxopyrrolidine-1,2-dicarboxylate: This compound has a similar structure but includes a benzyl group, which can alter its reactivity and applications.
2-benzyl 1-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate: Another similar compound with a benzyl group, used in different synthetic routes.
The uniqueness of ®-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate lies in its specific structure and the resulting chemical properties, making it a valuable intermediate in various synthetic processes.
Properties
IUPAC Name |
ditert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKHBRFFCQICU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468111 | |
Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205524-47-6 | |
Record name | 1,2-Bis(1,1-dimethylethyl) (2R)-5-oxo-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205524-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-N-BOC-PYROGLUTAMIC ACID TERT-BUTYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.